Nona-2,4-dienenitrile
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Overview
Description
Nona-2,4-dienenitrile is an organic compound with the molecular formula C9H11N It is a nitrile derivative characterized by the presence of two conjugated double bonds in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Nona-2,4-dienenitrile can be synthesized through several methods. One common approach involves the reaction of cis-4-heptenal with cyanoacetic acid and β-alanine in the presence of benzene and pyridine. The reaction mixture is refluxed, and water is removed using a Dean-Stark apparatus. The resulting product is then purified through distillation under reduced pressure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Nona-2,4-dienenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The double bonds in this compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used for reduction.
Substitution: Halogenating agents such as bromine (Br2) and chlorine (Cl2) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include primary amines, halogenated derivatives, and various oxidized compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Nona-2,4-dienenitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: While not widely used in medicine, its derivatives are being explored for their pharmacological properties.
Mechanism of Action
The mechanism of action of nona-2,4-dienenitrile involves its interaction with various molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the conjugated double bonds can undergo electrophilic addition. These interactions can lead to the formation of various intermediates and products, depending on the specific conditions and reagents used .
Comparison with Similar Compounds
Similar Compounds
2,4-Pentadienenitrile: Similar in structure but with fewer carbon atoms.
2,4-Nonadienal: An aldehyde derivative with similar conjugated double bonds.
2,4-Hexadienenitrile: Another nitrile with a shorter carbon chain.
Uniqueness
Nona-2,4-dienenitrile is unique due to its longer carbon chain and the presence of two conjugated double bonds, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic applications and research studies.
Properties
IUPAC Name |
nona-2,4-dienenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-2-3-4-5-6-7-8-9-10/h5-8H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNKLDSOWHQCJAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC=CC=CC#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40823614 |
Source
|
Record name | Nona-2,4-dienenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40823614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79803-68-2 |
Source
|
Record name | Nona-2,4-dienenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40823614 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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